molecular formula C7H3BrClNO2 B6160477 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1226072-99-6

6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6160477
CAS No.: 1226072-99-6
M. Wt: 248.46 g/mol
InChI Key: FLBXKYXECIUMJE-UHFFFAOYSA-N
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Description

6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one (BClDBO) is a heterocyclic compound belonging to the benzoxazole family. It is widely used as a synthetic intermediate in organic chemistry due to its versatile properties, such as its ability to act as a ligand, a chelating agent, and a catalyst. BClDBO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry.

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one is not yet fully understood. However, it is believed that this compound acts as a ligand in the synthesis of drug molecules, as a chelating agent in the synthesis of metal-organic frameworks (MOFs), and as a catalyst in the synthesis of biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have the potential to act as an antioxidant, to inhibit the growth of bacteria, and to reduce inflammation.

Advantages and Limitations for Lab Experiments

The use of 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one in lab experiments has several advantages, such as its low cost, its availability, and its versatility. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is not very soluble in water and is not very stable in the presence of light.

Future Directions

There are several potential future directions for the use of 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one in scientific research. These include the development of new drug molecules, the synthesis of new metal-organic frameworks (MOFs), the development of new catalysts, the exploration of new biochemical and physiological effects, and the development of new methods for the synthesis of this compound.

Synthesis Methods

6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one can be synthesized in several ways, including the reaction of 2-bromo-3-chloro-1,3-benzoxazole (BCB) with hydroxylamine hydrochloride in acetic acid, the reaction of BCB with nitrous acid in acetic acid, and the reaction of BCB with hydroxylamine hydrochloride in pyridine. The reaction of BCB with hydroxylamine hydrochloride in acetic acid is the most common method used for the synthesis of this compound. In this method, BCB is reacted with hydroxylamine hydrochloride at a temperature of 60-70°C for a period of 3-4 hours. The reaction is usually carried out in an anhydrous environment in order to avoid side reactions.

Scientific Research Applications

6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one has been used in a wide range of scientific research applications, such as medicinal chemistry, materials science, and agricultural chemistry. In medicinal chemistry, this compound has been used as a ligand in the synthesis of novel drug molecules. In materials science, this compound has been used as a chelating agent in the synthesis of metal-organic frameworks (MOFs). In agricultural chemistry, this compound has been used as a catalyst in the synthesis of biologically active compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one involves the reaction of 4-chloro-2-nitrophenol with bromine in the presence of a base to form 6-bromo-4-chloro-2-nitrophenol. The nitro group is then reduced to an amino group using a reducing agent. The resulting amine is then cyclized with phosgene to form the desired product.", "Starting Materials": [ "4-chloro-2-nitrophenol", "bromine", "base", "reducing agent", "phosgene" ], "Reaction": [ "4-chloro-2-nitrophenol is reacted with bromine in the presence of a base to form 6-bromo-4-chloro-2-nitrophenol.", "The nitro group of 6-bromo-4-chloro-2-nitrophenol is reduced to an amino group using a reducing agent such as iron and hydrochloric acid.", "The resulting amine is then cyclized with phosgene to form 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one." ] }

1226072-99-6

Molecular Formula

C7H3BrClNO2

Molecular Weight

248.46 g/mol

IUPAC Name

6-bromo-4-chloro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H3BrClNO2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11)

InChI Key

FLBXKYXECIUMJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=O)N2)Cl)Br

Purity

95

Origin of Product

United States

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